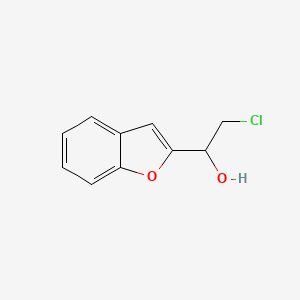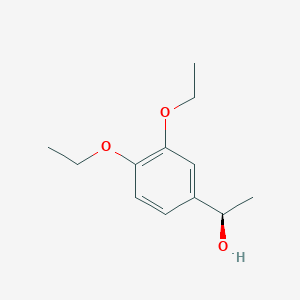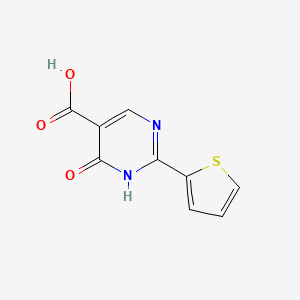![molecular formula C12H18ClNO2 B13207753 4-[Butyl(methyl)amino]benzoic acid hydrochloride](/img/structure/B13207753.png)
4-[Butyl(methyl)amino]benzoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It consists of a benzene ring substituted with amino and carboxyl groups. Although commercial samples may appear gray, it is typically a white solid and slightly soluble in water .
准备方法
There are two main routes for synthesizing 4-aminobenzoic acid hydrochloride:
Reduction of 4-nitrobenzoic acid: This method involves reducing 4-nitrobenzoic acid to yield the desired compound.
Hoffman degradation of the monoamide derived from terephthalic acid: In this process, the monoamide derived from terephthalic acid undergoes a degradation reaction to form 4-aminobenzoic acid hydrochloride.
化学反应分析
4-Aminobenzoic acid hydrochloride can participate in various chemical reactions:
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents would vary depending on the desired products.
Substitution Reactions: The amino and carboxyl groups make it amenable to substitution reactions, such as nucleophilic aromatic substitution.
Major Products: The major products formed from these reactions would include derivatives of 4-aminobenzoic acid hydrochloride with modified functional groups.
科学研究应用
This compound finds applications in several fields:
Chemistry: It serves as a building block for the synthesis of other organic compounds.
Biology: 4-Aminobenzoic acid hydrochloride is an intermediate in the synthesis of folate by bacteria, plants, and fungi. Humans lack the enzymes to convert it to folate, but it plays a crucial role in these organisms.
Medicine: It has been used historically as an antihemorrhagic agent.
Industry: Its derivatives may find applications in pharmaceuticals, dyes, and other chemical processes.
作用机制
The exact mechanism by which 4-aminobenzoic acid hydrochloride exerts its effects depends on its specific application. For instance, in the context of folate synthesis, it participates in the tetrahydrofolate synthesis pathway. further research is needed to explore its molecular targets and pathways in different contexts.
相似化合物的比较
While 4-aminobenzoic acid hydrochloride shares some similarities with other aromatic compounds, its unique combination of functional groups sets it apart. Further investigation could involve comparing it to related compounds like 4-aminobenzoic acid (PABA) and 4-(aminomethyl)benzoic acid .
属性
分子式 |
C12H18ClNO2 |
|---|---|
分子量 |
243.73 g/mol |
IUPAC 名称 |
4-[butyl(methyl)amino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-4-9-13(2)11-7-5-10(6-8-11)12(14)15;/h5-8H,3-4,9H2,1-2H3,(H,14,15);1H |
InChI 键 |
SLJSOJWQVLQFEJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(C)C1=CC=C(C=C1)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13207673.png)
![methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13207676.png)
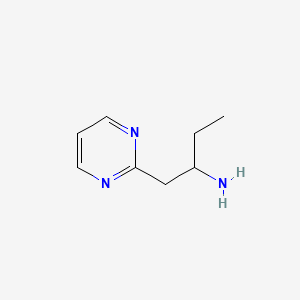
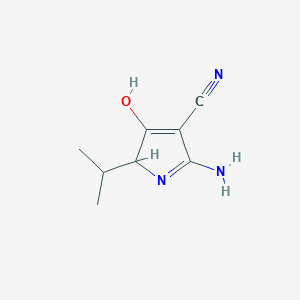

![6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13207701.png)
![1-[(Benzyloxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13207703.png)
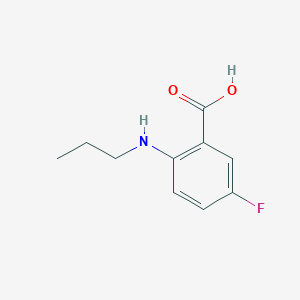
![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride](/img/structure/B13207710.png)
![4-[2,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13207712.png)
![1-[3-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B13207727.png)
